molecular formula C13H17N3S B1364191 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 114751-76-7

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1364191
CAS No.: 114751-76-7
M. Wt: 247.36 g/mol
InChI Key: LWVUAUKYRCXIKQ-UHFFFAOYSA-N
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Description

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C13H17N3S and a molecular weight of 247.36 g/mol . It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-pentylbenzoyl chloride with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine is unique due to its pentyl substituent, which enhances its hydrophobicity and may influence its interaction with biological membranes and molecular targets. This structural feature can lead to distinct biological activities and applications compared to other thiadiazole derivatives .

Properties

IUPAC Name

5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-3-4-5-10-6-8-11(9-7-10)12-15-16-13(14)17-12/h6-9H,2-5H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVUAUKYRCXIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine as revealed by the study?

A1: The study elucidated several key structural features of this compound []:

  • Non-planar conformation: The molecule adopts a non-planar conformation with a dihedral angle of 29.9° between the thiadiazole and phenyl rings [].
  • Intramolecular interaction: An intramolecular C—H⋯S interaction exists within the molecule [].
  • Intermolecular hydrogen bonding: The molecules form centrosymmetric dimers in the crystal structure through intermolecular N—H⋯N hydrogen bonding [].

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